N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Historical Development of Dihydrobenzo[b]dioxine Sulfonamides
The dihydrobenzo[b]dioxine scaffold emerged as a privileged structure in medicinal chemistry following early 20th-century breakthroughs in sulfonamide therapeutics. Sulfonamides, first discovered in the 1930s as antibacterial agents, revolutionized chemotherapy by demonstrating broad-spectrum activity against bacterial pathogens. The foundational work on sulfaquinoxaline—a sulfonamide derivative with a quinoxaline moiety—highlighted the importance of heterocyclic integration for enhancing pharmacological properties, though its toxicity limited human applications.
By the mid-20th century, researchers began exploring fused oxygen-containing heterocycles like benzodioxanes to improve metabolic stability and target affinity. The 2,3-dihydrobenzo[b]dioxine system, characterized by its rigid bicyclic structure and electron-rich aromatic system, gained prominence as a scaffold for central nervous system (CNS) agents and antimicrobials. Early synthetic routes to benzodioxine sulfonamides involved Friedel-Crafts acylation and subsequent functionalization, as exemplified by the synthesis of N-(2,3-dihydrobenzo-dioxin-6-yl)-4-methylbenzenesulfonamide. These efforts laid the groundwork for modern derivatives incorporating pyridine and thiophene substituents.
Evolution of Functionalized Sulfonamides in Medicinal Chemistry
Functionalization of sulfonamides with heteroaromatic groups has been a cornerstone of drug design since the 1990s. The introduction of pyridine and thiophene moieties addresses key challenges in pharmacokinetics, such as blood-brain barrier penetration and cytochrome P450 interactions. For instance, biaryl sulfonamides like PF-4455242 (a bipolar disorder candidate) and encorafenib (a melanoma therapeutic) demonstrated the value of aryl-aryl linkages in modulating target selectivity.
Recent advances in transition-metal-catalyzed C–H activation have enabled precise functionalization of sulfonamide cores. Palladium(II)-catalyzed arylation, as reported by Singh et al., permits direct coupling of benzamide derivatives with aryl iodides to construct biaryl sulfonamides under mild conditions. This method, utilizing Pd(OAc)₂ and AgOAc in toluene, achieves yields up to 86% for tertiary sulfonamides and has been adapted for primary sulfonamide synthesis via acid-mediated deprotection. Such methodologies underpin the synthesis of complex targets like N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl) derivatives, where regioselective installation of heterocycles is critical.
Research Significance in Drug Discovery Paradigms
The structural complexity of N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b]dioxine-6-sulfonamide positions it as a multipotent candidate for targeting G protein-coupled receptors (GPCRs) and enzymatic pathways. The pyridinylmethyl group enhances hydrogen-bonding capacity and π-π stacking interactions, while the thiophenylethyl chain introduces conformational flexibility and sulfur-mediated hydrophobic contacts. These features align with trends in kinase inhibitor design, where sulfonamide-based scaffolds like G2019SLRRK2 and valdecoxib have shown efficacy.
Moreover, the benzodioxine core’s electron-donating properties may modulate sulfonamide acidity, influencing target binding. Studies on analogous compounds, such as 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-phenylacetamide, reveal significant α-glucosidase and acetylcholinesterase inhibition, suggesting potential applications in diabetes and Alzheimer’s disease. The dual functionalization in the subject compound likely amplifies these effects through synergistic interactions.
Current State of Scientific Knowledge
Contemporary synthesis of dihydrobenzo[b]dioxine sulfonamides employs multistep strategies combining sulfonylation, alkylation, and catalytic cross-coupling. A representative protocol involves:
- Sulfonylation of 2,3-dihydrobenzodioxin-6-amine with 4-methylbenzenesulfonyl chloride under basic conditions.
- N-alkylation using lithium hydride-mediated coupling with bromoacetamides or heteroaryl halides.
- Pd-catalyzed C–H arylation for biaryl formation, as demonstrated in the construction of MK-996 analogs.
Recent innovations include the use of trifluoromethanesulfonic acid (TfOH) for selective deprotection of tert-butoxycarbonyl (Boc) groups and hydrolysis of sulfonamide intermediates. These methods enable precise control over sulfonamide topology, critical for optimizing the subject compound’s drug-likeness. Structural characterization relies heavily on NMR and mass spectrometry, with X-ray crystallography resolving conformational preferences in related analogs.
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c23-28(24,18-5-6-19-20(13-18)26-11-10-25-19)22(9-7-17-4-2-12-27-17)15-16-3-1-8-21-14-16/h1-6,8,12-14H,7,9-11,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTFJPHMZCUPPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N(CCC3=CC=CS3)CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Pyridine Moiety: Starting with pyridine-3-carboxaldehyde, the compound undergoes a condensation reaction with a suitable amine to form the pyridin-3-ylmethyl intermediate.
Introduction of the Thiophene Group: The thiophene-2-yl group is introduced via a nucleophilic substitution reaction using thiophene-2-ethylamine.
Construction of the Benzo-dioxine Ring: The benzo-dioxine ring is synthesized through a cyclization reaction involving a dihydroxybenzene derivative and an appropriate sulfonyl chloride.
Final Coupling: The final step involves coupling the pyridin-3-ylmethyl and thiophene-2-yl intermediates with the benzo-dioxine sulfonamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and benzo-dioxine moieties, leading to the formation of sulfoxides and sulfone derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of sulfonamide derivatives, including those similar to N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide. For instance, a series of N-sulfonamide derivatives were synthesized and evaluated for their ability to inhibit dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) enzymes, which are crucial for bacterial survival. Compounds exhibiting dual inhibition showed promising antimicrobial activity against various strains of bacteria .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Sulfonamides have been investigated for their role in inhibiting histone deacetylases (HDAC), which are implicated in cancer progression. Research indicates that certain benzamide derivatives can effectively inhibit HDAC activity, leading to apoptosis in cancer cells . The specific compound under discussion may also share this property due to its structural similarity to known HDAC inhibitors.
Inhibition of Enzymatic Activity
In silico studies have demonstrated that compounds like this compound can act as effective inhibitors of specific enzymes involved in metabolic pathways. Molecular docking studies suggest that such compounds can bind effectively to target enzymes, potentially leading to the development of new therapeutic agents .
Case Studies
Mechanism of Action
The mechanism by which N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The pyridine and thiophene rings can engage in π-π stacking interactions, while the sulfonamide group can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The target compound shares its 2,3-dihydrobenzo[b][1,4]dioxine-sulfonamide core with N-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-N-(1-oxa-2-azaspiro[4.7]dodec-2-en-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide (4f) . However, its substituents differ significantly:
- Target compound : Pyridin-3-ylmethyl and thiophen-2-yl-ethyl groups.
- Compound 4f : A spiro-annulated 1-oxa-2-azaspiro[4.7]dodec-2-en-3-yl group.
These structural variations likely impact solubility, conformational flexibility, and intermolecular interactions.
Comparative Data Table
Discussion of Structural Analogues
Sulfonamide Derivatives in Drug Discovery
The benzo[b][1,4]dioxine-sulfonamide scaffold is recurrent in medicinal chemistry due to its balanced hydrophobicity and hydrogen-bonding capacity. For example, 4f ’s antiviral activity highlights the scaffold’s versatility . The target compound’s thiophene and pyridine groups may expand its applicability to targets requiring aromatic or heterocyclic recognition motifs.
Impact of Substituents on Physicochemical Properties
- Thiophene vs.
- Pyridine vs. Azaspiro : Pyridine’s basicity could influence solubility and bioavailability compared to the neutral spiro system in 4f .
Biological Activity
N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound features a complex structure that includes a pyridine ring, a thiophene ring, and a benzo[b][1,4]dioxine moiety. Its molecular formula is , with a molecular weight of 380.5 g/mol. The presence of these heterocycles suggests potential interactions with biological targets.
Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms:
- Enzyme Inhibition : Many sulfonamide derivatives act as inhibitors of specific enzymes, including carbonic anhydrase and certain kinases.
- Anticancer Activity : Compounds containing pyridine and thiophene rings have been shown to exhibit cytotoxic effects against various cancer cell lines.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, including HEPG2 (liver cancer), MCF7 (breast cancer), and SW1116 (colon cancer). The IC50 values for these cell lines ranged from 1.18 µM to 4.18 µM, indicating potent activity compared to standard chemotherapeutics .
Anti-inflammatory Effects
Another area of interest is the compound's anti-inflammatory properties. Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Study on Enzyme Inhibition
A study conducted by Arafa et al. evaluated various derivatives of pyridine and thiophene for their ability to inhibit human alkaline phosphatase (ALP). The compound exhibited promising inhibitory activity with an IC50 value significantly lower than the standard drug used in the study .
Q & A
Q. What synthetic strategies are recommended for the preparation of N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide?
Methodological Answer: A stepwise approach is advised:
- Step 1 : Synthesize the 2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonyl chloride intermediate via chlorosulfonation of the parent dihydrodioxine under controlled anhydrous conditions.
- Step 2 : Perform a dual nucleophilic substitution using N-(pyridin-3-ylmethyl)-2-(thiophen-2-yl)ethylamine in a polar aprotic solvent (e.g., DMF or acetonitrile) at 60–80°C.
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol.
- Characterization : Validate via H/C NMR, FTIR (confirming sulfonamide N–H and S=O stretches), and high-resolution mass spectrometry (HRMS) .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer: Employ a multi-technique approach:
- NMR Spectroscopy : Assign proton environments (e.g., pyridine and thiophene protons) and verify dihydrodioxine ring conformation via coupling constants in H NMR. Compare with analogous structures in published NMR tables (e.g., Table 8 in for triazine derivatives) .
- X-ray Crystallography : If single crystals are obtainable, resolve the 3D structure to confirm stereoelectronic effects of the sulfonamide group.
- Elemental Analysis : Match experimental C, H, N, S percentages to theoretical values (±0.3% tolerance) .
Advanced Research Questions
Q. How can computational modeling predict the binding affinity of this compound to kinase targets?
Methodological Answer:
- Target Selection : Prioritize kinases with known sulfonamide interactions (e.g., carbonic anhydrase IX).
- Molecular Docking : Use software like AutoDock Vina to simulate ligand-receptor interactions, focusing on hydrogen bonding (pyridine N, sulfonamide O) and π-π stacking (thiophene/aromatic residues).
- Molecular Dynamics (MD) : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational flexibility. Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) .
Q. How should researchers resolve contradictions in pharmacokinetic data (e.g., bioavailability vs. in vitro potency)?
Methodological Answer:
- In Vitro-In Vivo Correlation (IVIVC) : Perform parallel assays:
- Caco-2 Permeability : Evaluate intestinal absorption.
- Microsomal Stability : Use liver microsomes (human/rat) to quantify metabolic degradation.
Data Contradiction and Experimental Design
Q. What experimental frameworks address discrepancies in reported solubility profiles?
Methodological Answer:
- Orthogonal Solubility Assays :
| Method | Conditions | Key Metrics |
|---|---|---|
| Shake Flask | pH 1.2 (HCl), 6.8 (phosphate buffer) | Equilibrium solubility via HPLC |
| Thermodynamic Modeling | COSMO-RS simulations | Predict solubility in biorelevant media |
Q. How to design a study linking this compound’s activity to a redox-modulatory mechanism?
Methodological Answer:
- Theoretical Framework : Align with the "thioredoxin inhibition" hypothesis, given the thiophene moiety’s redox activity.
- Experimental Workflow :
In Vitro ROS Assays : Quantify reactive oxygen species (ROS) in cancer cell lines (e.g., HCT-116) using DCFH-DA probes.
Thioredoxin Reductase (TrxR) Inhibition : Measure NADPH oxidation rates in cell lysates.
Gene Knockdown : Use siRNA targeting TrxR to confirm target specificity.
- Data Integration : Apply pathway enrichment analysis (e.g., KEGG) to connect redox activity with apoptosis markers (e.g., caspase-3) .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
